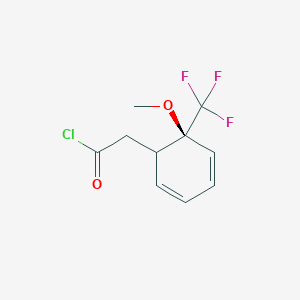
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride
説明
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its electron-withdrawing properties . This compound is used in various chemical reactions and has applications in scientific research.
特性
分子式 |
C10H10ClF3O2 |
|---|---|
分子量 |
254.63 g/mol |
IUPAC名 |
2-[(6S)-6-methoxy-6-(trifluoromethyl)cyclohexa-2,4-dien-1-yl]acetyl chloride |
InChI |
InChI=1S/C10H10ClF3O2/c1-16-9(10(12,13)14)5-3-2-4-7(9)6-8(11)15/h2-5,7H,6H2,1H3/t7?,9-/m0/s1 |
InChIキー |
OFHHWZBSOCGDDF-NETXQHHPSA-N |
異性体SMILES |
CO[C@]1(C=CC=CC1CC(=O)Cl)C(F)(F)F |
正規SMILES |
COC1(C=CC=CC1CC(=O)Cl)C(F)(F)F |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride typically involves the reaction of (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid+SOCl2→(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.
化学反応の分析
Types of Reactions
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
科学的研究の応用
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of trifluoromethylated compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development due to the trifluoromethyl group’s influence on biological activity.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
作用機序
The mechanism of action of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
類似化合物との比較
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Thiophene derivatives: Known for their biological activity and applications in materials science.
Triflamides and Triflimides: Utilized in organic synthesis and catalysis.
Uniqueness
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is unique due to its specific structural features and reactivity profile. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound in various chemical transformations and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


